molecular formula C18H13N3O2S B2386876 N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2309751-99-1

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2386876
CAS No.: 2309751-99-1
M. Wt: 335.38
InChI Key: XWWXOZAPHOPOSV-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is an organic compound that belongs to the class of aralkylamines This compound is characterized by the presence of a furan ring, a pyridine ring, and a benzo[d]thiazole moiety

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets, contributing to its overall effect.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities are typically the result of the compound interacting with its targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities . The compound’s effects on these pathways could contribute to its overall biological activity.

Pharmacokinetics

Similar compounds have been found to interact with cytochrome p450 2a6 , which plays a crucial role in drug metabolism. This interaction could potentially influence the compound’s bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These activities suggest that the compound could have a significant impact on cellular processes.

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures (around 130°C). Further reactions involve condensation with various aldehydes and subsequent desilylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan and pyridine rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaH in tetrahydrofuran (THF), KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of furan, pyridine, and benzo[d]thiazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-18(13-3-4-15-17(7-13)24-11-21-15)20-9-12-6-14(10-19-8-12)16-2-1-5-23-16/h1-8,10-11H,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWXOZAPHOPOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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